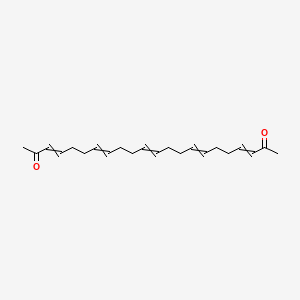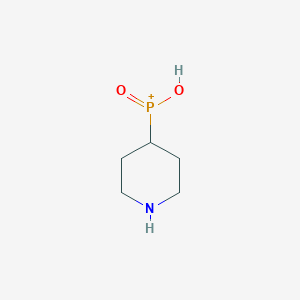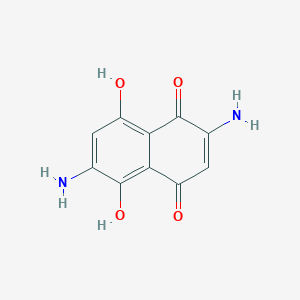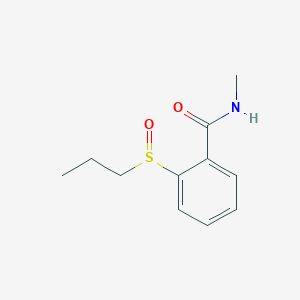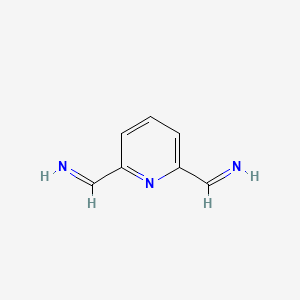
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is a chemical compound belonging to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of carboxyl and methoxycarbonyl functional groups attached to the naphthalene core. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives followed by carboxylation. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Applications De Recherche Scientifique
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthyl propanamide: Known for its antibacterial activity.
Naphthoquinones: Known for their redox properties and biological activities.
Naphthols: Commonly used in the synthesis of dyes and pigments
Uniqueness
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxyl and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
213673-77-9 |
|---|---|
Formule moléculaire |
C13H9O5- |
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
6-carboxy-3-methoxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/C13H10O5/c1-18-13(17)10-5-9-4-8(12(15)16)3-2-7(9)6-11(10)14/h2-6,14H,1H3,(H,15,16)/p-1 |
Clé InChI |
GHJJEWGJHYOJMZ-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


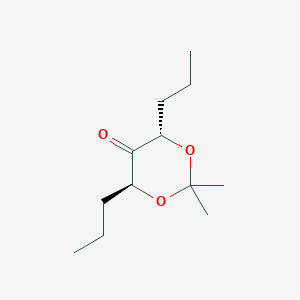
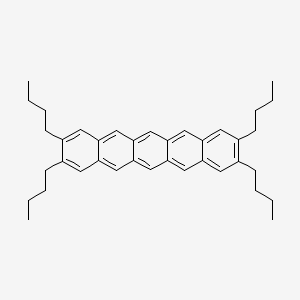
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
